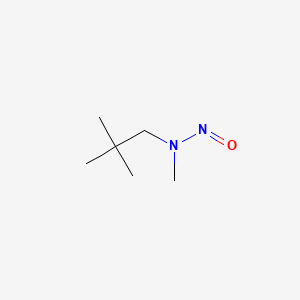
N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE
Overview
Description
N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and widespread occurrence in the environment, including in air, water, and various foods . This compound, like other nitrosamines, has been studied for its potential health risks and its role as a contaminant in pharmaceuticals and other products .
Preparation Methods
The synthesis of methyl(neopentyl)nitrosamine typically involves the nitrosation of secondary amines. This can be achieved through the reaction of neopentylamine with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions . Industrial production methods for nitrosamines generally follow similar principles but may involve more sophisticated techniques to ensure purity and yield .
Chemical Reactions Analysis
N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Substitution: Nitrosamines can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include organolithium and Grignard reagents, which can attack the nitroso-nitrogen, leading to the formation of unstable intermediates that further decompose to various products . Major products formed from these reactions depend on the specific conditions and reagents used but often include amines, alcohols, and other nitrogen-containing compounds .
Scientific Research Applications
N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE has been extensively studied in scientific research due to its carcinogenic properties. It is used in:
Mechanism of Action
The carcinogenicity of methyl(neopentyl)nitrosamine is primarily due to its metabolic activation by cytochrome P450 enzymes . This activation leads to the formation of reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer . The key molecular targets include DNA bases, which undergo alkylation, resulting in DNA damage and subsequent cellular responses such as apoptosis, cell cycle arrest, and DNA repair .
Comparison with Similar Compounds
N-NITROSOMETHYL(2,2-DIMETHYLPROPYL)AMINE is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are also known for their carcinogenic properties . methyl(neopentyl)nitrosamine is unique in its specific structure, which influences its reactivity and the types of DNA damage it induces . Other similar compounds include N-nitrosoethylisopropylamine (NEIPA) and N-nitrosomethylphenylamine (NMPA), which share similar mechanisms of action but differ in their specific chemical structures and reactivity .
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQPCFJFQRDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878852 | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31820-22-1 | |
| Record name | Methyl(neopentyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(NEOPENTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)




![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)


